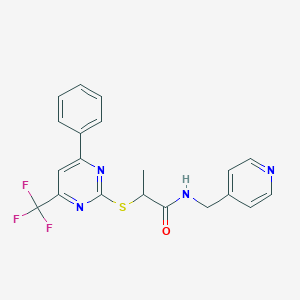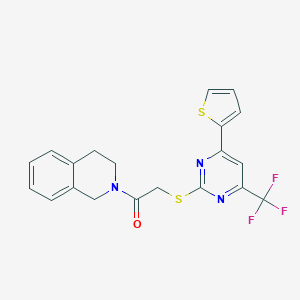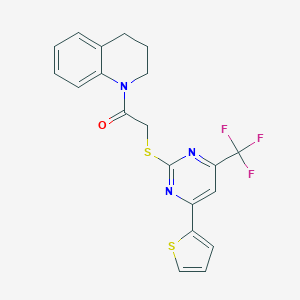
N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide, also known as BTE, is a chemical compound that has gained attention in scientific research due to its potential uses in various fields. BTE is a sulfonylurea derivative that has been synthesized through a multi-step process, and its unique structure has led to its investigation in different areas of study.
作用機序
N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide exerts its biological activity by binding to sulfonylurea receptors, which are present in pancreatic beta cells and other tissues. This binding leads to the inhibition of ATP-sensitive potassium channels, which results in the depolarization of the cell membrane and the subsequent release of insulin. N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cellular proliferation.
Biochemical and Physiological Effects
N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has been shown to have several biochemical and physiological effects, including the inhibition of insulin secretion, the stimulation of glucose uptake, and the induction of apoptosis in cancer cells. N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has also been shown to modulate cellular signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway, which are involved in cell growth and survival.
実験室実験の利点と制限
N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has several advantages for lab experiments, including its high potency and selectivity for sulfonylurea receptors, its ability to modulate cellular signaling pathways, and its potential as a drug candidate for the treatment of diabetes and cancer. However, N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide also has some limitations, including its low solubility in water, its potential toxicity, and the need for further studies to evaluate its safety and efficacy in vivo.
将来の方向性
There are several future directions for research on N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide, including the development of more efficient synthesis methods, the evaluation of its effects on other cellular signaling pathways, the investigation of its potential as a drug candidate for the treatment of other diseases, and the assessment of its safety and efficacy in animal models and clinical trials. Additionally, the use of N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
In conclusion, N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide is a chemical compound that has shown potential for various scientific research applications. Its unique structure and mechanism of action have led to its investigation in different fields, and its advantages and limitations have been evaluated in lab experiments. Further research is needed to fully understand the potential of N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide as a drug candidate and its safety and efficacy in vivo.
合成法
The synthesis of N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide involves several steps, including the reaction of benzenesulfonyl chloride with 2-methoxyaniline to form N-(2-methoxyphenyl)benzenesulfonamide. This intermediate compound is then reacted with trichloroacetyl chloride to yield N-(2-methoxyphenyl)-N-(trichloroacetyl)benzenesulfonamide. Finally, N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide is obtained through the reaction of N-(2-methoxyphenyl)-N-(trichloroacetyl)benzenesulfonamide with ammonia.
科学的研究の応用
N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has been studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has been investigated as a potential drug candidate for the treatment of diabetes, cancer, and other diseases. In biochemistry, N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has been used as a tool to study the inhibition of sulfonylurea receptors and the regulation of insulin secretion. In pharmacology, N'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide has been evaluated for its antidiabetic and anticancer activities and its effects on cellular signaling pathways.
特性
分子式 |
C15H13Cl3N2O3S |
|---|---|
分子量 |
407.7 g/mol |
IUPAC名 |
N//'-(benzenesulfonyl)-2,2,2-trichloro-N-(2-methoxyphenyl)ethanimidamide |
InChI |
InChI=1S/C15H13Cl3N2O3S/c1-23-13-10-6-5-9-12(13)19-14(15(16,17)18)20-24(21,22)11-7-3-2-4-8-11/h2-10H,1H3,(H,19,20) |
InChIキー |
UGSOGAISZVSRCH-UHFFFAOYSA-N |
異性体SMILES |
COC1=CC=CC=C1N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C(Cl)(Cl)Cl |
SMILES |
COC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl |
正規SMILES |
COC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=CC=C2)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,6-dichlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284302.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide](/img/structure/B284308.png)
![2-[2-(4-Phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-propionylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide](/img/structure/B284309.png)


![N-(4-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284315.png)
![N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284316.png)

![N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284318.png)

![N-(3-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284321.png)
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284322.png)
![N-(4-bromophenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284324.png)
![N-(3,4-dimethylphenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284325.png)